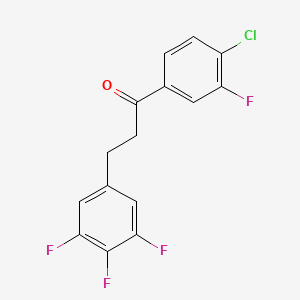

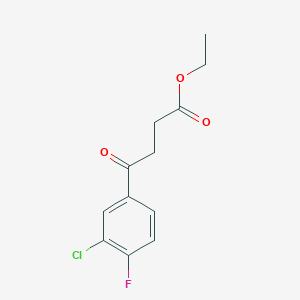

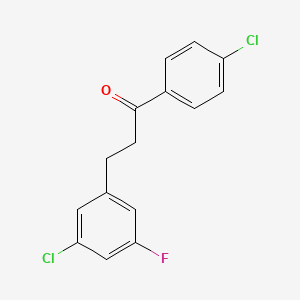

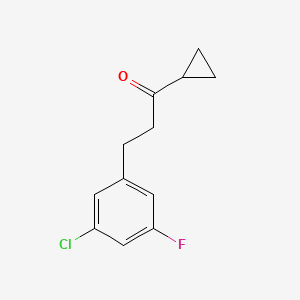

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is a compound that is structurally related to various synthesized molecules which have been studied for their potential use in pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related compounds such as ethyl 4-chloro-3-oxobutanoate (COBE) and its reduced forms, ethyl (R)-4-chloro-3-hydroxybutanoate (CHBE) and ethyl (S)-4-chloro-3-hydroxybutanoate (ECHB), have been extensively researched. These compounds are key intermediates in the synthesis of drugs aimed at treating conditions like hypercholesterolemia .

Synthesis Analysis

The synthesis of related compounds involves biocatalytic processes using microbial reductases. For instance, the asymmetric reduction of COBE to CHBE has been achieved using Escherichia coli cells expressing the aldehyde reductase gene from yeast, with the addition of a glucose dehydrogenase-coupled NADPH regeneration system . Similarly, E. coli co-expressing a carbonyl reductase gene and a glucose dehydrogenase gene has been used for the efficient production of (S)-CHBE . These studies demonstrate the potential for microbial systems to be used in the synthesis of complex organic molecules, including those with a chloro-fluorophenyl group.

Molecular Structure Analysis

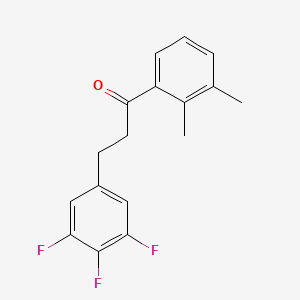

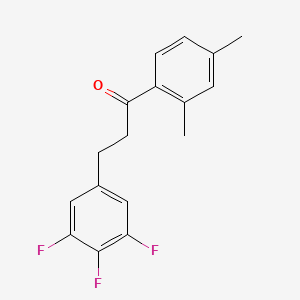

The molecular structure of compounds closely related to Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate has been determined using spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate both crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . These findings provide insight into the stereochemistry of such compounds, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The enzymatic reactions involved in the reduction of COBE to its hydroxy derivatives are key chemical transformations for these compounds. The reductase enzymes show specificity and enantioselectivity, which are critical for producing optically active pharmaceutical intermediates . The studies also highlight the importance of the NADPH regeneration system for the continuous reduction reaction, which is a common challenge in biocatalysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate are not directly reported in the provided papers, the properties of similar compounds can be inferred. The stability of COBE in aqueous systems is limited, and substrate inhibition has been observed . The crystalline structures of related compounds suggest that they may have solid-state stability, which could be relevant for storage and handling . The antimicrobial and antioxidant activities of these compounds also indicate potential for pharmacological applications .

Applications De Recherche Scientifique

Biocatalytic Applications

Biocatalysis has been a significant area of application for ethyl 4-chloro-3-oxobutanoate, a closely related compound, showcasing the potential of microbial and enzymatic systems in transforming this compound to valuable chiral intermediates. For instance, a study demonstrated the efficient asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli co-expressing a carbonyl reductase gene from Pichia stipitis and a glucose dehydrogenase gene from Bacillus megaterium, achieving over 99% enantiomeric excess and significantly enhancing productivity compared to aqueous systems (Q. Ye et al., 2010). Similarly, Candida magnoliae was utilized for the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydrobutanoate from ethyl 4-chloro-3-oxobutanoate, highlighting a strategy to overcome substrate inhibition and optimize bioreduction conditions for high yield and enantiometric excess (Zhinan Xu et al., 2006).

Synthetic Chemistry Innovations

The synthesis of 4H-isoxazol-5-ones via a boric acid-catalyzed multi-component reaction involving aryl aldehydes, hydroxylamine hydrochloride, and ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate in an aqueous medium showcased a clean, efficient, and high-yield method, emphasizing the versatility of ethyl 4-chloro-3-oxobutanoate in synthesizing nitrogen-containing heterocycles (H. Kiyani & F. Ghorbani, 2015).

Advanced Material Synthesis

A study on the synthesis of chiral tetronic acid derivatives through organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes followed by intramolecular cyclization, resulted in compounds with excellent enantioselectivities. This work not only illustrates the compound's role in creating optically active molecules but also its contribution to the development of new materials and pharmaceutical intermediates (Yun-yun Yan et al., 2012).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

Orientations Futures

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to explore these applications.

Propriétés

IUPAC Name |

ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMHRXZOYCEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)